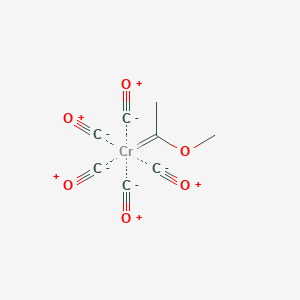
Chromium, pentacarbonyl(1-methoxyethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium, pentacarbonyl(1-methoxyethylidene)- is an organometallic compound with the formula C₈H₆CrO₆. It is a type of Fischer carbene complex, which is characterized by the presence of a carbene ligand bonded to a transition metal, in this case, chromium . This compound is notable for its role in various organic synthesis reactions and its unique chemical properties.
Preparation Methods
The synthesis of chromium, pentacarbonyl(1-methoxyethylidene)- typically involves the reaction of a gem-dichlorocompound with sodium pentacarbonylchromate . This method was first employed by Öfele to synthesize pentacarbonyl (2,3-diphenylcyclopropenylidene)chromium (0), which was the first group 6 metal non-heteroatom-stabilized carbene complex prepared . The reaction conditions generally require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Chromium, pentacarbonyl(1-methoxyethylidene)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of the carbonyl ligands are replaced by other ligands.
Common reagents used in these reactions include pyridine and 1,2-ethylenediamine, which can form substitution products with the general composition M(CO)₆₋ₙ(py)ₙ (n = 1, 2, and 3) and M(CO)₄(en) with the metal remaining in the oxidation state zero . Major products formed from these reactions include various substituted metal carbonyl complexes.
Scientific Research Applications
Chromium, pentacarbonyl(1-methoxyethylidene)- has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in organic synthesis, where it plays a crucial role in reactions such as alkene metathesis, cyclopropanation, and enyne metathesis . Additionally, it is involved in the synthesis of structurally diverse carbo- and heterocycles, acyclic compounds, and other metal carbene complexes through transmetallation reactions .
Mechanism of Action
The mechanism of action of chromium, pentacarbonyl(1-methoxyethylidene)- involves the interaction of the carbene ligand with various substrates. The carbene ligand can insert into C-H, C-C, and C-N bonds, facilitating the formation of new chemical bonds and the synthesis of complex organic molecules . The molecular targets and pathways involved in these reactions are primarily determined by the electronic and steric properties of the carbene ligand and the chromium center.
Comparison with Similar Compounds
Chromium, pentacarbonyl(1-methoxyethylidene)- is unique among Fischer carbene complexes due to its non-heteroatom-stabilized structure. Similar compounds include other group 6 metal carbene complexes, such as molybdenum and tungsten carbene complexes . These compounds share similar reactivity patterns but differ in their electronic properties and stability. The uniqueness of chromium, pentacarbonyl(1-methoxyethylidene)- lies in its ability to participate in a wide range of organic transformations and its relatively high reactivity compared to its molybdenum and tungsten counterparts .
Properties
IUPAC Name |
carbon monoxide;1-methoxyethylidenechromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.5CO.Cr/c1-3-4-2;5*1-2;/h1-2H3;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCUZGOLBLHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[Cr])OC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6CrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20540-69-6 |
Source


|
| Record name | Chromium, pentacarbonyl(1-methoxyethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020540696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














